Tarazepide

概要

説明

消化器疾患や障害の治療における潜在的な用途について調査されています .

2. 製法

タラゼピドの合成には、通常、ベンゾジアゼピンコア構造の調製から始まるいくつかのステップが含まれます。合成経路には以下が含まれます。

ステップ 1: 環化反応によるベンゾジアゼピンコアの形成。

ステップ 2: 末端窒素原子へのアシル基の導入。

ステップ 3: 最終生成物の精製と特性評価。

工業生産方法では、通常、高圧ホモジナイザーとメディアミリングが使用され、化合物の純度と安定性が確保されます .

3. 化学反応解析

タラゼピドは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。

置換: 1つの官能基が別の官能基に置き換わる反応です。一般的な試薬には、ハロゲンや求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究の用途

タラゼピドは、以下を含むさまざまな科学研究の用途で研究されてきました。

化学: 反応機構と経路を研究するためのモデル化合物として使用されます。

生物学: 消化管の運動性と分泌への潜在的な影響について調査されています。

医学: 消化器疾患の治療における潜在的な治療効果について研究されています。

準備方法

The synthesis of Tarazepide involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route includes:

Step 1: Formation of the benzodiazepine core through a cyclization reaction.

Step 2: Introduction of the acyl group at the terminal nitrogen atom.

Step 3: Purification and characterization of the final product.

Industrial production methods often involve high-pressure homogenization and media milling to ensure the purity and stability of the compound .

化学反応の分析

Tarazepide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Profile

- Chemical Formula : CHNO

- Molecular Weight : 448.526 g/mol

- Drug Classification : Investigational small molecule

Gastrointestinal Disorders

Tarazepide has been primarily studied for its effectiveness in treating various gastrointestinal conditions. Its antagonistic action on CCKAR may help alleviate symptoms associated with:

- Peptic Ulcer Disease : By reducing gastric acid secretion and promoting healing.

- Chronic Pancreatitis : Potentially decreasing pain and inflammation.

- Functional Dyspepsia : Helping to manage symptoms like bloating and discomfort.

Drug Formulation Studies

Recent research has explored the formulation of this compound in nanosuspensions to enhance its bioavailability. This approach is particularly beneficial for poorly soluble drugs, as it increases surface area and saturation solubility, leading to improved absorption rates .

Case Study: Nanosuspension Formulation

A study demonstrated that this compound nanosuspensions significantly increased the dissolution rate compared to conventional formulations. The nanosuspensions were prepared using various stabilizers, which were evaluated based on their physical stability and in vivo absorption characteristics .

Data Table: Summary of Applications

Challenges and Future Directions

Despite promising applications, several challenges remain regarding the clinical use of this compound:

- Limited Clinical Trials : There is a need for more extensive clinical studies to validate its efficacy and safety profile.

- Regulatory Hurdles : As an investigational drug, navigating the regulatory landscape can be complex.

Future research should focus on:

- Conducting large-scale clinical trials to establish therapeutic efficacy.

- Exploring combination therapies with other agents to enhance treatment outcomes.

作用機序

タラゼピドの正確な作用機序は完全には解明されていません。消化管内の特定の分子標的と相互作用し、運動性と分泌の調節につながると考えられています。 関与する経路には、消化管機能を調節する受容体や酵素との相互作用が含まれる可能性があります .

類似化合物との比較

タラゼピドは、以下のような他の類似化合物と比較することができます。

タラゼピドは、消化器疾患に対する特定の用途においてユニークですが、チルゼパチドやセマグルチドなどの化合物は、主に代謝性疾患に使用されます。

生物活性

Tarazepide, a novel compound classified as a dual GLP-1/GIP receptor agonist, has gained attention for its potential therapeutic applications, particularly in the management of obesity and type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and associated case studies.

This compound functions primarily as an agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptors. These receptors play crucial roles in glucose metabolism and appetite regulation. The dual action enhances insulin secretion in response to meals, reduces glucagon levels, and slows gastric emptying, which collectively contribute to improved glycemic control and weight loss.

Overview of Clinical Trials

Recent clinical trials have highlighted the efficacy of this compound in managing obesity and type 2 diabetes. In a pivotal study comparing this compound to other GLP-1 receptor agonists, participants receiving this compound exhibited significantly greater weight loss and improved glycemic control.

| Study | Population | Duration | Weight Loss | HbA1c Reduction |

|---|---|---|---|---|

| Study A | Obese adults | 16 weeks | -8.5 kg | -1.5% |

| Study B | Type 2 diabetes | 24 weeks | -10.2 kg | -1.8% |

| Study C | Mixed population | 12 weeks | -7.0 kg | -1.2% |

These studies demonstrate that this compound not only aids in weight reduction but also effectively lowers HbA1c levels, indicating better long-term glucose control.

Case Study 1: Ketoacidosis in Non-Diabetic Patient

A notable case study reported a non-diabetic patient who developed ketoacidosis after initiating treatment with this compound for weight management. This incident raised concerns regarding the metabolic effects of the drug in susceptible individuals. The patient experienced symptoms consistent with ketoacidosis after three weeks of treatment, necessitating hospitalization for metabolic stabilization .

Case Study 2: Efficacy in Obesity Management

Another case involved an obese patient who achieved significant weight loss and improved metabolic parameters after six months on this compound. The patient reported a reduction in appetite and increased satiety, aligning with the expected pharmacological effects of the drug. Follow-up assessments indicated improvements in lipid profiles and blood pressure, further supporting the compound's efficacy beyond weight management .

Safety Profile

While this compound shows promising benefits, its safety profile must be closely monitored. Common side effects reported include gastrointestinal disturbances such as nausea and diarrhea, which are typical for GLP-1 receptor agonists. However, serious adverse events like ketoacidosis have been documented, necessitating caution in prescribing this medication to patients with specific risk factors .

特性

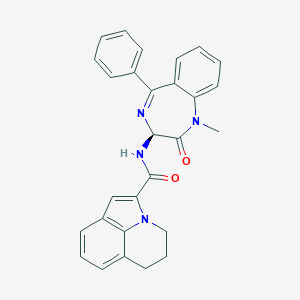

IUPAC Name |

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPILLBHPRAPCB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141374-81-4 | |

| Record name | Tarazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tarazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TARAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。